molecular formula C11H11N3O B2418908 4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile CAS No. 163918-99-8

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile

Cat. No.: B2418908
CAS No.: 163918-99-8
M. Wt: 201.229
InChI Key: KOHLNECAEDCZHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with a diazinane derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxotetrahydropyrimidin-1-yl)benzonitrile
  • 4-(2-Oxo-1,3-oxazinan-1-yl)benzonitrile
  • 4-(2-Oxo-1,3-thiazinan-1-yl)benzonitrile

Uniqueness

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile is unique due to its specific diazinane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(2-oxo-1,3-diazinan-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHLNECAEDCZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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